REACTION_SMILES
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[CH2:18]([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)[N:25]1[CH2:26][CH2:27][NH:28][CH2:29][CH2:30]1.[CH3:31][N:32]([CH3:33])[CH:34]=[O:35].[CH3:36][CH2:37][O:38][C:39](=[O:40])[CH3:41].[O:1]=[C:2]1[N:3]([CH2:7][C:8]([O:10][N:9]2[C:11](=[O:12])[CH2:13][CH2:14][C:15]2=[O:16])=[O:17])[CH2:4][CH2:5][CH2:6]1>>[O:1]=[C:2]1[N:3]([CH2:7][C:8](=[O:10])[N:28]2[CH2:27][CH2:26][N:25]([CH2:18][c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)[CH2:30][CH2:29]2)[CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(CN2CCNCC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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O=C(CN1CCCC1=O)ON1C(=O)CCC1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CN1CCCC1=O)ON1C(=O)CCC1=O
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Name
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Type
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product
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Smiles
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O=C(CN1CCCC1=O)N1CCN(Cc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |